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Compound of Interest

Compound Name: 2',6'-Difluoropropiophenone

Cat. No.: B1297544 Get Quote

Introduction

2',6'-Difluoropropiophenone, with the chemical name 1-(2,6-difluorophenyl)propan-1-one, is

a fluorinated aromatic ketone. Its chemical structure, featuring a propiophenone moiety

attached to a difluorinated benzene ring, makes it a compound of interest for researchers in

medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly alter

the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and

binding affinity to biological targets. This technical guide provides a comprehensive overview of

the commercial availability, synthesis, and known properties of 2',6'-Difluoropropiophenone,

tailored for researchers, scientists, and drug development professionals.

Commercial Availability
2',6'-Difluoropropiophenone is readily available for research purposes from several chemical

suppliers. The purity of the commercially available compound is typically reported to be 98% or

higher. It is generally supplied as a solid or liquid.

Table 1: Commercial Suppliers of 2',6'-Difluoropropiophenone
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Supplier Purity CAS Number

Sigma-Aldrich 98% 85068-31-1

Ambeed, Inc. 98% 85068-31-1

Apollo Scientific ≥95% 85068-31-1

CymitQuimica ≥95% 85068-31-1

Physicochemical Properties
The key physicochemical properties of 2',6'-Difluoropropiophenone are summarized in the

table below. These properties are essential for its handling, formulation, and application in

experimental settings.

Table 2: Physicochemical Properties of 2',6'-Difluoropropiophenone

Property Value Source

Molecular Formula C₉H₈F₂O PubChem[1]

Molecular Weight 170.16 g/mol PubChem[1]

CAS Number 85068-31-1 CymitQuimica[2]

Appearance Clear liquid CymitQuimica[2]

Purity ≥95% to 98%
CymitQuimica, Sigma-

Aldrich[2][3]

InChI

InChI=1S/C9H8F2O/c1-2-

8(12)9-6(10)4-3-5-7(9)11/h3-

5H,2H2,1H3

PubChem[1]

InChIKey
ISFKUAKHXQLAFN-

UHFFFAOYSA-N
PubChem[1]

SMILES CCC(=O)C1=C(F)C=CC=C1F PubChem[1]
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While a specific, detailed experimental protocol for the synthesis of 2',6'-
Difluoropropiophenone is not readily available in the public domain, plausible synthetic routes

can be inferred from established organic chemistry reactions and protocols for analogous

compounds. The two most likely methods are Friedel-Crafts acylation and a Grignard reaction.

Theoretical Synthesis Pathways
1. Friedel-Crafts Propionylation of 1,3-Difluorobenzene:

This is a classic electrophilic aromatic substitution reaction. 1,3-Difluorobenzene is reacted with

propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as

aluminum chloride (AlCl₃). The fluorine atoms are deactivating but ortho, para-directing. The

incoming propionyl group is directed to the position ortho to one fluorine and para to the other,

which is the 4-position, yielding primarily 2,4-difluoropropiophenone. To obtain the 2,6-isomer, a

directed ortho-metalation strategy followed by propionylation might be necessary, similar to the

synthesis of 2',6'-Difluoroacetophenone.[4]

Plausible Friedel-Crafts acylation route.

2. Grignard Reaction of 2,6-Difluorobenzonitrile with Ethylmagnesium Bromide:

This approach involves the reaction of a Grignard reagent, ethylmagnesium bromide, with 2,6-

difluorobenzonitrile. The nucleophilic ethyl group of the Grignard reagent attacks the

electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine would

yield the desired ketone.

2,6-Difluorobenzonitrile

Imine Intermediate

Ethylmagnesium Bromide

H3O+ 2',6'-Difluoropropiophenone

Click to download full resolution via product page

Plausible Grignard reaction pathway.

Analytical Data
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Detailed experimental spectra for 2',6'-Difluoropropiophenone are not widely published.

However, data for the related compound 2',6'-difluoroacetophenone and the isomeric 2',5'-

difluoropropiophenone can provide insights into the expected spectral characteristics.

Table 3: Expected and Reported Analytical Data

Analysis Type
Expected/Reported Data for 2',6'-
Difluoropropiophenone and Related
Compounds

¹H NMR

Expected signals for the ethyl group (triplet and

quartet) and the aromatic protons. The chemical

shifts and coupling patterns of the aromatic

protons would be influenced by the two fluorine

atoms.

¹³C NMR

Expected signals for the carbonyl carbon, the

carbons of the ethyl group, and the aromatic

carbons. The aromatic carbon signals would

show coupling to the fluorine atoms (C-F

coupling).

¹⁹F NMR

A single signal is expected for the two

equivalent fluorine atoms in the 2' and 6'

positions. The chemical shift would be

characteristic of an aryl fluoride.

IR Spectroscopy

An IR spectrum for the isomeric 2',5'-

difluoropropiophenone is available on the NIST

WebBook, showing characteristic C=O and C-F

stretching frequencies.[2] PubChem indicates

the availability of an FTIR spectrum for 2',6'-

Difluoropropiophenone from commercial

sources.[1]

Mass Spectrometry
PubChem lists the top three m/z peaks from a

mass spectrum as 141, 113, and 63.[1]
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Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available information regarding the specific biological

activity, mechanism of action, or associated signaling pathways for 2',6'-
Difluoropropiophenone. While fluorinated compounds are of significant interest in drug

discovery due to their potential to enhance pharmacological properties, the specific biological

targets of 2',6'-Difluoropropiophenone have not been disclosed in the reviewed literature.

For researchers interested in exploring the biological potential of this compound, a general

workflow for screening and target identification is proposed below.

2',6'-Difluoropropiophenone

Phenotypic Screening
(e.g., cell viability, reporter assays)

Target-Based Screening
(e.g., enzyme inhibition, receptor binding)

Hit Identification

Target Deconvolution
(for phenotypic hits) Lead Optimization

Click to download full resolution via product page

General workflow for biological evaluation.

Conclusion
2',6'-Difluoropropiophenone is a commercially available fluorinated ketone with potential

applications in chemical synthesis and drug discovery. While detailed experimental protocols

for its synthesis and comprehensive analytical and biological data are not extensively

documented in the public domain, this guide provides a summary of the available information

and outlines plausible synthetic and screening strategies. Further research is warranted to fully
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characterize this compound and explore its potential as a building block for novel bioactive

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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